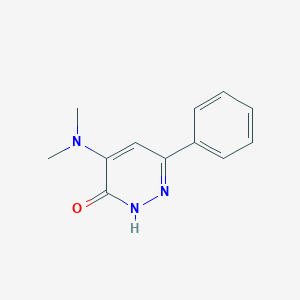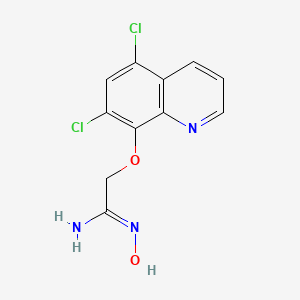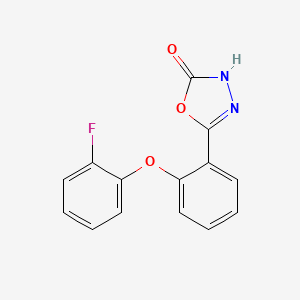
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-fluorophenoxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, possibly acting through benzodiazepine receptors.
Biological Studies: The compound has been screened for antimicrobial and anti-inflammatory activities.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. studies suggest that its anticonvulsant activity may be mediated through interaction with benzodiazepine receptors. This interaction could modulate the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to its anticonvulsant effects .
類似化合物との比較
Similar Compounds
2-Substituted-5-(2-(2-fluorophenoxy)phenyl)-1,3,4-oxadiazoles: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
1,2,4-Triazoles: Another class of heterocycles with similar biological activities, including anticonvulsant and antimicrobial properties.
Uniqueness
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one stands out due to its specific substitution pattern, which may confer unique pharmacological properties. Its fluorine atom can enhance metabolic stability and bioavailability, making it a promising candidate for drug development .
特性
CAS番号 |
821007-37-8 |
|---|---|
分子式 |
C14H9FN2O3 |
分子量 |
272.23 g/mol |
IUPAC名 |
5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H9FN2O3/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-17-14(18)20-13/h1-8H,(H,17,18) |
InChIキー |
ZVTOTMVUJSPMBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)OC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


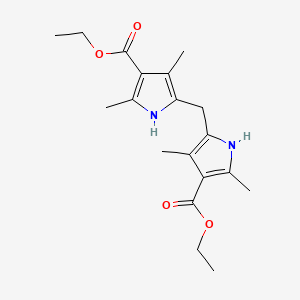

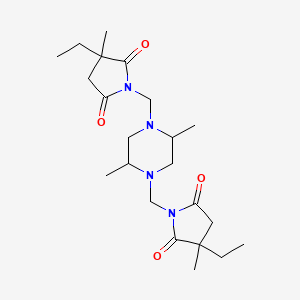
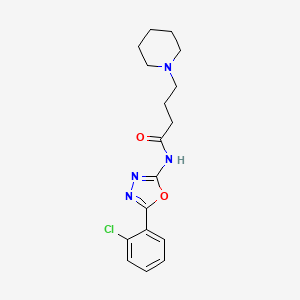
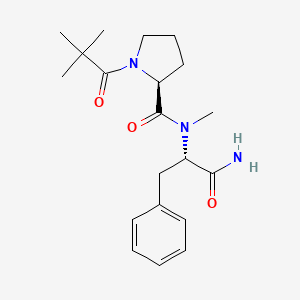

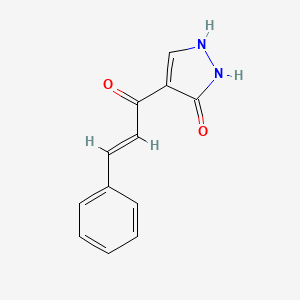
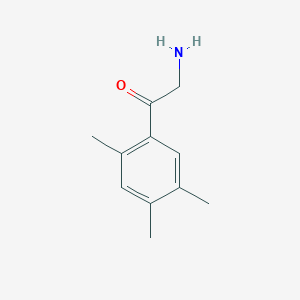
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
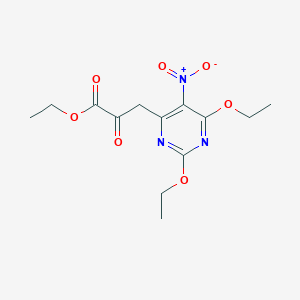
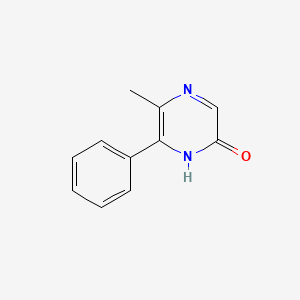
![2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12904633.png)
